Product packaging for 7H-pyrrolo[2,3-c]pyridazin-4-amine(Cat. No.:)

7H-pyrrolo[2,3-c]pyridazin-4-amine

Cat. No.: B13074079
M. Wt: 134.14 g/mol
InChI Key: QSWIVRFIRAIEMO-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Medicinal Chemistry

Fused heterocyclic compounds, which consist of two or more rings sharing at least one atom, are a cornerstone of medicinal chemistry and drug discovery. airo.co.inias.ac.in These intricate molecular architectures offer a unique combination of structural rigidity, diverse electronic properties, and the ability to engage in specific interactions with biological targets. ias.ac.in Their three-dimensional shapes and the strategic placement of heteroatoms, such as nitrogen, oxygen, and sulfur, allow them to mimic natural molecules and fit into the active sites of enzymes and receptors. airo.co.innih.gov This has led to their widespread presence in a vast array of pharmaceuticals, including antifungal agents, benzodiazepines, and nucleoside analogues. airo.co.in

The fusion of heterocyclic rings often results in a planar and rigid structure, which can enhance binding affinity to biological targets, leading to improved potency and selectivity of drugs. ias.ac.in Medicinal chemists continually explore new synthetic routes to create novel fused heterocyclic systems, aiming to develop therapeutics for complex diseases. ias.ac.innih.gov The ability to modify these core structures by adding various functional groups allows for the fine-tuning of their pharmacological profiles. airo.co.in

Overview of the 7H-pyrrolo[2,3-c]pyridazine Structural Motif

The 7H-pyrrolo[2,3-c]pyridazine scaffold is a nitrogen-containing fused heterocyclic system composed of a pyrrole (B145914) ring fused to a pyridazine (B1198779) ring. This bicyclic structure possesses distinct electronic and steric characteristics due to the arrangement of its nitrogen atoms. The pyrrolopyridazine core, in its various isomeric forms, has garnered significant attention in medicinal chemistry for its potential as a scaffold for developing a wide range of biologically active compounds. researchgate.netnih.govnih.gov

Derivatives of the broader pyrrolopyridine family have shown promise as kinase inhibitors, which are crucial in cancer therapy, as well as in the treatment of inflammatory conditions like rheumatoid arthritis. nih.govnih.gov The versatility of the pyrrolopyridazine skeleton allows for the synthesis of diverse derivatives with potential applications as antimicrobial, antiviral, and anticancer agents. researchgate.nettandfonline.com

Contextualization of 7H-pyrrolo[2,3-c]pyridazin-4-amine within Current Chemical Research

Research into closely related structures, such as 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, highlights the potential of this class of compounds. nih.govnih.govacs.org These related compounds have been explored as potent and selective inhibitors of various kinases, including Bruton's tyrosine kinase (BTK) for rheumatoid arthritis and Protein Kinase B (Akt) for cancer treatment. nih.govnih.govacs.org The 7H-pyrrolo[2,3-d]pyrimidine scaffold, an isomer of the pyrrolo[2,3-c]pyridazine system, is also known as 7-deazapurine and is found in some antibiotics. researchgate.net The synthesis and biological evaluation of various substituted pyrrolopyrimidine and pyrrolopyridazine derivatives continue to be an active field of research, with the aim of discovering new therapeutic agents.

Below is a data table with key information about this compound.

PropertyValueSource
Chemical Formula C6H6N4Inferred from base structure
IUPAC Name This compoundN/A
PubChem CID 11513740 (for the parent 7H-pyrrolo[2,3-c]pyridazine) nih.gov
Molecular Weight 134.14 g/mol Calculated

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B13074079 7H-pyrrolo[2,3-c]pyridazin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

7H-pyrrolo[2,3-c]pyridazin-4-amine

InChI

InChI=1S/C6H6N4/c7-5-3-9-10-6-4(5)1-2-8-6/h1-3H,(H3,7,8,10)

InChI Key

QSWIVRFIRAIEMO-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=CN=N2)N

Origin of Product

United States

Synthetic Methodologies for Pyrrolo 2,3 C Pyridazine Derivatives

Catalyst-Free Tandem Hydroamination–Aromatic Substitution Routes

A particularly efficient and operationally simple method for the synthesis of substituted 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines involves a tandem hydroamination–nucleophilic aromatic substitution (SNAr) sequence. acs.orgnih.gov This approach is notable for its use of mild reagents and the avoidance of metal catalysts, which can be costly and require removal from the final products. acs.org

The development of this catalyst-free tandem reaction provides a streamlined route to the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core. The process is initiated by the hydroamination of a vinyl group attached to a pyridazine (B1198779) ring, followed by an intramolecular SNAr cyclization. acs.org The reaction typically utilizes a substituted 3,6-dichloropyridazine (B152260) bearing a vinyl or propenyl group as the starting material. acs.org

The scope of the reaction has been explored with various primary amines. For instance, the reaction of 4-bromo-3,6-dichloropyridazine (B173887) with potassium vinyltrifluoroborate via a Suzuki-Miyaura coupling can produce the necessary vinylpyridazine precursor. acs.org This intermediate can then be reacted with a primary amine, such as cyclopentylamine, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like 1,4-dioxane (B91453) at elevated temperatures. acs.org The reaction proceeds smoothly to yield the corresponding N-substituted 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine. acs.org

The methodology has been shown to be applicable to similar systems, such as the synthesis of substituted 6,7-dihydro-5H-pyrrolo[2,3-b]pyrazines from 2,5-dichloro-3-vinyl-pyrazine. acs.org However, the reaction does not proceed with substrates like 2-chloro-3-vinylpyridine, indicating a specific requirement for the electronic nature of the heterocyclic ring for the tandem sequence to be successful. acs.org

Table 1: Scope of the Tandem Hydroamination–SNAr Reaction

Starting Material Amine Product Yield
3,6-dichloro-4-vinylpyridazine Cyclopentylamine 7-Cyclopentyl-3-chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine High
2,5-dichloro-3-vinyl-pyrazine Cyclopentylamine Cyclopentyl-substituted pyrazine (B50134) 9 64% acs.org

This table is generated based on data from the text to illustrate the reaction's scope.

This synthetic route is characterized by its efficiency, proceeding in moderate to high yields under relatively simple, catalyst-free conditions. acs.orgnih.gov The operational simplicity makes it an attractive method for library synthesis and the generation of novel drug-like molecules. acs.orgacs.org The ability to readily introduce diversity through the choice of the primary amine allows for the exploration of structure-activity relationships, which is crucial in drug discovery. nih.gov The resulting 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold possesses favorable pharmacokinetic and bioactivity properties, further enhancing its utility in medicinal chemistry. acs.orgnih.gov

Vilsmeier–Haack Reaction and Subsequent Condensation Strategies

A classic approach to forming heterocyclic systems, the Vilsmeier-Haack reaction, has been adapted for the synthesis of pyrrolo[2,3-d]pyridazines. nih.gov This multi-step sequence involves the initial functionalization of a pyrrole (B145914) ring followed by cyclization to form the fused pyridazine ring.

A synthetic route has been described that commences with 4-aroyl pyrroles. nih.gov These starting materials undergo a Vilsmeier-Haack reaction to introduce a second carbonyl functionality at the adjacent position, yielding pyrrolo-2,3-dicarbonyl intermediates. nih.gov The Vilsmeier-Haack reaction typically employs a substituted amide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3) to generate an electrophilic Vilsmeier reagent. wikipedia.orgorganic-chemistry.orgchemistrysteps.com This reagent then attacks the electron-rich pyrrole ring to achieve formylation or acylation. chemtube3d.com In this specific application, the reaction effectively creates the necessary 1,2-dicarbonyl moiety on the pyrrole ring, which is primed for subsequent cyclization. nih.gov

The pivotal step in forming the pyridazine ring is the condensation of the pyrrolo-2,3-dicarbonyl intermediate with a hydrazine (B178648) derivative. nih.gov This reaction is a classical method for forming a pyridazine ring from a 1,4-dicarbonyl compound. The two nitrogen atoms of the hydrazine react with the two carbonyl groups of the pyrrole derivative to form the six-membered pyridazine ring, resulting in the fused pyrrolo[2,3-d]pyridazine scaffold. nih.gov This condensation provides a direct and effective means to construct the target heterocyclic system. The same synthetic protocol can also be applied to synthesize pyrrolo[2,3-c]pyridines (6-azaindoles) through condensation with glycine (B1666218) methyl ester instead of hydrazine. nih.gov

General Synthetic Approaches to Pyrrolo[2,3-c]pyridazines

Beyond the specific methods detailed above, other general strategies exist for the synthesis of pyrrolo[2,3-c]pyridazines and related fused pyrrole heterocycles. One common approach involves 1,3-dipolar cycloaddition reactions. nih.gov For instance, mesoionic 1,3-oxazole-5-ones (münchnones) derived from pyridazinone acids can react with various dipolarophiles, such as activated alkynes, to construct the pyrrole ring onto a pre-existing pyridazine core. nih.gov Although this example leads to pyrrolo[1,2-b]pyridazines, the principle of building one ring onto the other is a widespread strategy.

Another general approach involves the functionalization of a pre-formed pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold, which is an isomer of the target compound. researchgate.net While not a direct synthesis of the pyrrolo[2,3-c]pyridazine core, the chemical principles and transformations used in these related systems can often be adapted. For example, the construction of the pyrrole ring followed by the pyrimidine (B1678525) ring in 7-deazapurine synthesis highlights a modular approach that could potentially be applied to the pyrrolo[2,3-c]pyridazine system. researchgate.net

Furthermore, transition-metal-catalyzed cross-coupling and cyclization reactions are powerful tools in modern heterocyclic synthesis. researchgate.netacs.org These methods offer high efficiency and selectivity in forming complex ring systems. While specific examples for 7H-pyrrolo[2,3-c]pyridazin-4-amine were not detailed in the provided search context, the application of catalysts like gold or rhodium in related hydroamination and cyclization cascades suggests their potential utility in developing novel routes to this scaffold. researchgate.netacs.org

Medicinal Chemistry Exploration of the Pyrrolo 2,3 C Pyridazine Scaffold

Role as a Privileged Scaffold in Drug Discovery Programs

The pyrrolo[2,3-c]pyridazine nucleus is considered a "privileged scaffold" in drug discovery. This designation is attributed to its ability to serve as a core structure for ligands that can interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. eurekaselect.comnih.gov The inherent structural features of the pyridazine (B1198779) ring system, including its capacity to modulate physicochemical properties and improve absorption, distribution, metabolism, and excretion (ADME) profiles, make it a valuable framework for designing novel therapeutic agents. nih.gov The versatility of this scaffold allows for the synthesis of diverse compound libraries, which is a key strategy in the search for new drugs. nih.govscienceopen.com

The related pyrrolo[2,1-f] nih.govtandfonline.comnih.govtriazine scaffold, another bridgehead nitrogen heterocycle, also holds the title of a privileged scaffold, highlighting the general importance of such structures in medicinal chemistry. eurekaselect.com These scaffolds have been successfully utilized to develop inhibitors for a range of protein kinases, which are crucial targets in cancer therapy. eurekaselect.comnih.gov The adaptability of the pyrrolo[2,3-c]pyridazine framework allows for the strategic modification of its structure to optimize interactions with specific biological targets, thereby enhancing potency and selectivity.

Investigation into the Biological Potential of Pyrrolo[2,3-c]pyridazine Derivatives

Academic Research Perspectives on Anticancer Activities

The pyrrolo[2,3-c]pyridazine scaffold and its derivatives have been a focal point of academic research in the quest for new anticancer agents. The pyridazine core is a key structural feature in many compounds with demonstrated pharmacological applications, including cancer therapy. nih.gov A significant area of investigation has been the development of protein kinase inhibitors, as their signaling pathways are often dysregulated in tumors. nih.gov

For instance, derivatives of the closely related pyrrolo[2,3-d]pyrimidine scaffold have been developed as potent and selective inhibitors of Protein Kinase B (Akt), a critical component of cell growth and survival pathways that is frequently overactive in cancer. nih.govacs.org The optimization of these compounds has led to orally bioavailable inhibitors that have shown significant antitumor activity in preclinical models. nih.gov Similarly, new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed and synthesized as potential inhibitors of both wild-type and mutant forms of the epidermal growth factor receptor (EGFR), a key target in various cancers. nih.gov Some of these compounds have demonstrated potent cytotoxic activities against lung, prostate, colon, and breast cancer cell lines. nih.gov

Furthermore, research into triazolo-pyridazine derivatives has identified compounds with significant inhibitory activity against c-Met kinase, a receptor tyrosine kinase that is overexpressed in many types of cancer. acs.org One promising compound from this series, 12e , exhibited notable cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. acs.org Another study focused on the design and synthesis of thieno[2,3-c]pyridazine (B12981257) derivatives, with several compounds showing broad-spectrum and promising activity against a panel of cancer cell lines. researchgate.net The cytotoxic effects of new pyrrolo[1,2-b]pyridazines have also been evaluated, with some compounds demonstrating dose- and time-dependent cytotoxic activity, particularly against colon cancer cells. nih.gov

The following table summarizes some of the pyrrolo[2,3-c]pyridazine derivatives and their reported anticancer activities:

Compound/Derivative ClassTarget/MechanismCancer Cell LinesKey Findings
Pyrrolo[2,3-d]pyrimidine derivativesProtein Kinase B (Akt) inhibitorsHuman tumor xenograftsPotent, selective, and orally bioavailable inhibitors with in vivo efficacy. nih.govacs.org
Pyrido[2,3-d]pyrimidin-4(3H)-one derivativesEGFRWT and EGFRT790M inhibitorsA-549, PC-3, HCT-116, MCF-7Compounds 8a , 8b , and 9a showed high cytotoxic activities. 8a was a potent inhibitor of both wild-type and mutant EGFR. nih.gov
Triazolo-pyridazine derivativesc-Met kinase inhibitorsA549, MCF-7, HeLaCompound 12e showed significant cytotoxicity against all three cell lines. acs.org
Thieno[2,3-c]pyridazine derivativesGeneral anticancer60-cell line panelSeven compounds showed non-selective broad-spectrum activity. researchgate.net
Pyrrolo[1,2-b]pyridazinesGeneral cytotoxicityLoVo (colon), SK-OV-3 (ovary), MCF-7 (breast)Compounds 5a , 2c , and 5f showed the highest antitumor activity, especially against colon cancer cells. nih.gov

Academic Research Perspectives on Antimicrobial Activities

The pyrrolo[2,3-c]pyridazine scaffold has also been investigated for its potential antimicrobial properties. The synthesis of novel heterocyclic compounds with biological activity is a major focus in medicinal chemistry, and pyridazine derivatives have shown promise in this area. tandfonline.com

A study on new pyrano[2,3-c]pyridazine derivatives revealed that some of the synthesized compounds exhibited significant in vitro antibacterial and antifungal activity. nih.govtandfonline.com Specifically, compounds 3a and 3c demonstrated strong activity against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria, as well as against the fungal strains Candida albicans and Aspergillus albicans. nih.govtandfonline.comtandfonline.com Another compound, 3b , was particularly effective against the tested bacterial strains. tandfonline.com

The general procedure for synthesizing these pyrano[2,3-c]pyridazine derivatives involved a one-pot multicomponent reaction, highlighting an efficient method for generating a diverse range of these heterocyclic compounds. nih.govtandfonline.com The antimicrobial activity of these derivatives was evaluated by determining their minimum inhibitory concentrations (MICs). tandfonline.comtandfonline.com

The following table details the antimicrobial activity of selected pyrano[2,3-c]pyridazine derivatives:

CompoundMicrobial StrainActivity
3a Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Candida albicans, Aspergillus albicansStrong antibacterial and antifungal activity. nih.govtandfonline.comtandfonline.com
3c Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Candida albicans, Aspergillus albicansStrong antibacterial and antifungal activity. nih.govtandfonline.comtandfonline.com
3b Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniaeStrong antibacterial activity. tandfonline.com

Strategic Exploration of Chemical Space within the Pyrrolo[2,3-c]pyridazine Framework

The strategic exploration of the chemical space surrounding the pyrrolo[2,3-c]pyridazine framework is crucial for discovering new and improved therapeutic agents. This involves the synthesis of large and diverse libraries of compounds based on this core scaffold. scienceopen.com Modern approaches to drug discovery often utilize ultra-large libraries of "readily accessible" compounds for virtual and high-throughput screening to identify potent hits against various biological targets. scienceopen.com

The synthesis of highly diverse pyrano[2,3-c]pyridazines has been achieved through efficient one-pot multicomponent reactions. nih.govtandfonline.com This method allows for the creation of a series of heterocyclic derivatives with varying functionalities by reacting the initial products with different reagents. nih.govtandfonline.com Such synthetic strategies are essential for systematically exploring the structure-activity relationships within a given chemical series.

Furthermore, the synthesis of new pyrrolo[1,2-b]pyridazines has been accomplished via a 3+2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and dipolarophiles. nih.govmdpi.com This method has been shown to be regioselective, providing a reliable way to access specific isomers of the pyrrolo[1,2-b]pyridazine (B13699388) system. nih.govmdpi.com The ability to control the regiochemistry of these reactions is critical for a systematic exploration of the chemical space and for understanding how the placement of different substituents affects biological activity.

The generation of multibillion chemical spaces of readily accessible screening compounds has been demonstrated using two- or three-step three-component reactions. scienceopen.com These approaches, which often involve the modification of building blocks like N-Boc-monoprotected diamines, have proven effective in producing libraries with a high success rate in synthesis and reasonable average yields. scienceopen.com The resulting compounds often exhibit increased molecular complexity and a higher fraction of sp3-hybridized atoms, which are desirable features in modern drug discovery. scienceopen.com

Computational and Mechanistic Studies on Pyrrolo 2,3 C Pyridazine Synthesis

Application of Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable method for investigating the mechanisms of organic reactions. By calculating the electronic structure and energies of reactants, transition states, and products, DFT allows for a quantitative analysis of reaction pathways. These calculations provide valuable information on activation energies, reaction thermodynamics, and the influence of various factors such as catalysts and solvents on the reaction outcome.

In the realm of pyrrolopyridazine synthesis, DFT calculations have been instrumental in modeling complex reaction sequences. For instance, theoretical studies have been conducted on the synthesis of related pyrrolopyridazine isomers, providing a framework for understanding the formation of the 7H-pyrrolo[2,3-c]pyridazine core. These computational models can map out the entire energy landscape of a reaction, identifying the most favorable pathways and potential intermediates.

A significant challenge in the synthesis of pyrrolopyridazines is the potential for the formation of multiple isomers. The condensation of unsymmetrical dicarbonyl compounds with hydrazines can lead to different isomeric products depending on which carbonyl group undergoes the initial nucleophilic attack. Experimental determination of the exact isomeric structure can be complex and time-consuming.

A recent study by Efimov et al. (2024) on the synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines provides a pertinent example of how DFT calculations can resolve such ambiguities. nih.gov The research focused on the reaction between a pyrrolo-2,3-dicarbonyl precursor and phenylhydrazine. This reaction could theoretically produce two different isomers. Through detailed DFT modeling, the researchers were able to prove the formation of only one of the two possible isomers. nih.gov

The computational approach involved calculating the energy profiles for the reaction pathways leading to each isomer. By comparing the activation barriers of the key transition states, the kinetically favored product could be unequivocally identified. This theoretical evidence was in agreement with the experimental findings, showcasing the predictive power of DFT in elucidating the regioselectivity of condensation reactions.

Table 1: Theoretical Investigation of Isomer Formation in a Model Pyrrolopyridazine Synthesis

ReactantsPotential Isomeric ProductsComputational MethodKey FindingReference
Pyrrolo-2,3-dicarbonyl, PhenylhydrazineIsomer 1, Isomer 2Density Functional Theory (DFT)The formation of one isomer is significantly favored due to a lower activation energy barrier. nih.gov

This table is a representation of the type of data generated from DFT studies on related systems, as specific data for 7H-pyrrolo[2,3-c]pyridazin-4-amine was not available in the cited literature.

Beyond identifying the final product, DFT calculations offer a step-by-step analysis of the entire reaction pathway. This includes the characterization of all intermediates and transition states, providing a granular understanding of the reaction mechanism. Such detailed insights are invaluable for explaining and predicting the selectivity of a reaction.

For example, in the condensation reaction studied by Efimov and colleagues, the DFT analysis would have detailed the energetics of the initial formation of the hydrazone, the subsequent intramolecular cyclization, and the final aromatization step. nih.gov By understanding the factors that stabilize or destabilize the transition states along these pathways, chemists can devise strategies to enhance the reaction's efficiency and selectivity. This might involve modifying the reaction conditions, such as temperature or solvent, or using a catalyst that lowers the energy of a specific transition state. This level of mechanistic understanding, afforded by computational studies, is crucial for the rational design of synthetic routes to complex molecules like this compound.

Future Research Directions and Unexplored Avenues

Development of Novel and Diversified Synthetic Routes for 7H-pyrrolo[2,3-c]pyridazin-4-amine

Key areas for development include:

Late-Stage Functionalization: Developing C-H activation and functionalization strategies would be a significant advancement, allowing for the direct introduction of functional groups onto the pyrrolo[2,3-c]pyridazine core at a late stage of the synthesis. This approach circumvents the need for lengthy de novo syntheses for each new analog.

Novel Cyclization Strategies: Investigating new cyclization methods to construct the bicyclic core is crucial. For instance, exploring transition-metal-catalyzed reactions or novel multicomponent reactions could lead to more convergent and atom-economical synthetic pathways. A new synthetic route has been described for the related pyrrolo[2,3-d]pyridazines starting from 4-aroyl pyrroles, involving a Vilsmeier-Haack reaction followed by condensation with hydrazines, which could be adapted. rsc.org

Flow Chemistry and Automation: The application of continuous flow chemistry and automated synthesis platforms could accelerate the production of libraries of this compound derivatives. This high-throughput approach would facilitate more rapid and comprehensive exploration of structure-activity relationships.

Greener Synthetic Methods: Emphasis should be placed on developing more environmentally benign synthetic protocols that utilize safer solvents, reduce waste, and employ catalytic reagents.

An example of a synthetic approach for a related pyrrolo[1,2-b]pyridazine (B13699388) system involves a [3+2] cycloaddition reaction between mesoionic oxazolo-pyridazinones and acetylenic dipolarophiles. nih.gov Adapting such cycloaddition strategies could provide novel entry points to the 7H-pyrrolo[2,3-c]pyridazine scaffold.

Synthetic StrategyPotential AdvantagesRelevant Precedent/Concept
C-H FunctionalizationEnables late-stage diversification, improves synthetic efficiency.Widely used in modern synthetic organic chemistry.
Multicomponent ReactionsIncreases molecular complexity in a single step, high atom economy.Established strategy for building heterocyclic libraries.
Flow ChemistryRapid reaction optimization, improved safety and scalability.Growing application in pharmaceutical manufacturing.
Novel CycloadditionsAccess to unique substitution patterns and novel chemical space.Synthesis of pyrrolo[1,2-b]pyridazines via mesoionic intermediates. nih.gov

Advanced Structure-Activity Relationship (SAR) Investigations on this compound Derivatives

A systematic and comprehensive exploration of the Structure-Activity Relationship (SAR) is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of this compound derivatives. Future SAR studies should move beyond traditional 2D-SAR to embrace more sophisticated, multidimensional approaches.

Key directions for advanced SAR investigations include:

Vector-Oriented Synthesis: Designing synthetic strategies that allow for systematic exploration of different regions (vectors) of the molecule. This involves creating focused libraries where specific positions on the pyrrole (B145914), pyridazine (B1198779), and amine moieties are systematically modified.

Conformationally Restricted Analogs: The synthesis and biological evaluation of analogs with restricted conformational flexibility can provide valuable insights into the bioactive conformation of the molecule when bound to its target. This can be achieved by introducing rigid linkers or creating cyclic derivatives.

Photoaffinity Labeling and Probes: The development of chemical probes, such as photoaffinity labels or biotinylated derivatives, can help in identifying the direct binding targets within the proteome and elucidating the molecular mechanism of action.

Fragment-Based Screening: Utilizing fragment-based drug discovery (FBDD) approaches, where small molecular fragments are screened for binding to a target, could identify novel building blocks that can be grown or linked to develop potent inhibitors based on the pyrrolo[2,3-c]pyridazine scaffold.

For the related 7H-pyrrolo[2,3-d]pyrimidine scaffold, derivatives have been designed and synthesized as reversible Bruton's tyrosine kinase (BTK) inhibitors, with detailed SAR revealing the importance of specific substituents for potency and selectivity. nih.gov Similar in-depth studies are needed for the 7H-pyrrolo[2,3-c]pyridazine core.

Identification of Emerging Pharmacological Targets for the Pyrrolo[2,3-c]pyridazine Scaffold

While kinase inhibition has been a major focus, the unique electronic and structural features of the pyrrolo[2,3-c]pyridazine scaffold suggest its potential to interact with a broader range of biological targets. A key future direction is to expand the scope of biological screening to identify novel pharmacological targets.

Potential emerging target classes include:

Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs), histone methyltransferases (HMTs), and bromodomain-containing proteins, are increasingly important cancer targets. The nitrogen-rich pyrrolo[2,3-c]pyridazine scaffold may possess the necessary features to interact with the binding sites of these proteins.

G-Protein Coupled Receptors (GPCRs): As one of the largest families of drug targets, GPCRs represent a significant opportunity. High-throughput screening of diverse pyrrolo[2,3-c]pyridazine libraries against panels of GPCRs could uncover novel modulators.

Protein-Protein Interaction (PPI) Modulators: The development of small molecules that can disrupt or stabilize protein-protein interactions is a challenging but highly rewarding area of drug discovery. The extended and rigid nature of the pyrrolo[2,3-c]pyridazine scaffold could serve as a core for designing PPI modulators.

Phosphodiesterases (PDEs): Derivatives of the related pyrrolotriazinone scaffold have been investigated as inhibitors of phosphodiesterases, such as PDE-5 and PDE-9. nih.gov Given the structural similarities, the pyrrolo[2,3-c]pyridazine core represents a promising starting point for developing novel PDE inhibitors.

The broader pyridazine chemical class has shown activity against a wide array of targets, reinforcing the potential for discovering new applications for the 7H-pyrrolo[2,3-c]pyridazine scaffold. researchgate.netresearchgate.net

Potential Target ClassRationale for ExplorationExample from Related Scaffolds
Epigenetic ModulatorsNitrogen heterocycles are common motifs in epigenetic inhibitors.N/A
GPCRsDiverse chemical space of derivatives may fit various receptor pockets.N/A
PPI ModulatorsRigid scaffold can mimic secondary protein structures like β-turns.N/A
PhosphodiesterasesStructural similarity to known PDE-inhibiting scaffolds.Pyrrolotriazinones as PDE-5 and PDE-9 inhibitors. nih.gov
KinasesProven utility of the related pyrrolopyrimidine scaffold. nih.govmdpi.comEGFR, Her2, VEGFR2, CDK2, BTK. nih.govmdpi.com

Integration of In Silico Methods for Rational Design and Optimization of Pyrrolo[2,3-c]pyridazine Analogs

The integration of computational chemistry and molecular modeling (in silico methods) is indispensable for accelerating the drug discovery process. These methods can provide crucial insights into ligand-target interactions, predict compound properties, and guide the design of more potent and selective molecules, thereby reducing the time and cost associated with experimental work.

Key applications of in silico methods include:

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding mode of 7H-pyrrolo[2,3-c]pyridazine derivatives. This information is invaluable for designing new analogs with improved binding affinity and selectivity. For instance, molecular docking has been successfully used to understand the binding of spiro-pyrrolopyridazine derivatives to the EGFR kinase domain. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to establish a mathematical relationship between the chemical structure of the compounds and their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, helping to prioritize which analogs to synthesize.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity. The resulting pharmacophore model serves as a template for designing new molecules with similar activity profiles.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs. This early-stage prediction helps in identifying and filtering out compounds with potentially poor pharmacokinetic profiles or toxicity issues, focusing resources on more promising candidates.

The synergy between computational predictions and experimental validation will be a powerful engine for the rational design and optimization of the next generation of therapeutics based on the this compound scaffold.

Q & A

Q. Basic

  • 1H/13C NMR : Key peaks include aromatic protons (δ 8.2–8.3 ppm for H-2) and NH signals (δ 9.3–11.9 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ for C12_{12}H11_{11}N4_4: 211.0978 vs. observed 211.0981) .

Advanced
X-ray crystallography resolves ambiguities in regiochemistry for substituted derivatives. For example, the 7H tautomer is confirmed via N–H proton positioning in the solid state . HPLC-MS quantifies impurities, critical for compounds with low yields (e.g., <30%) .

How are contradictory bioactivity data resolved in kinase inhibition assays?

Basic
Contradictions often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Standardization using:

  • Kinase profiling panels (e.g., Eurofins KinaseProfiler) identifies off-target effects.
  • IC50_{50} validation across multiple replicates ensures reproducibility .

Advanced
Molecular dynamics simulations explain paradoxical inhibition. For example, a derivative may inhibit CDK2 but activate JAK2 due to conformational changes in the activation loop. Cryo-EM or co-crystallization with target kinases provides mechanistic insights .

What strategies mitigate metabolic instability in preclinical studies?

Q. Basic

  • Prodrug approaches : Phosphate esters (e.g., tubercidin 3',5'-cyclic phosphate) improve solubility and reduce first-pass metabolism .
  • Deuteriation : Replacing labile hydrogens (e.g., NH groups) extends half-life .

Advanced
Metabolite identification via LC-HRMS/MS identifies vulnerable sites (e.g., oxidation at the pyrrole ring). Structural rigidification (e.g., introducing fused rings) reduces cytochrome P450-mediated degradation .

How are computational tools integrated into derivative design?

Q. Basic

  • Docking studies (AutoDock, Glide) predict binding poses in kinase active sites.
  • QSAR models correlate logP with cellular permeability .

Advanced
Free-energy perturbation (FEP) calculations optimize substituent effects on binding affinity. For example, FEP-guided substitution at the 5-position improved CDK2 inhibition by 10-fold . Machine learning trains models on public kinase inhibition datasets to prioritize synthetic targets .

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